[Des-Arg9]-Bradykinin

Bradykinin B1 receptor Recombinant receptor pharmacology Calcium mobilization assay

[Des-Arg9]-Bradykinin is the endogenous, carboxypeptidase-cleaved metabolite of bradykinin and the physiological agonist of the inducible bradykinin B1 receptor. Unlike bradykinin—which is B2-selective and ineffective at B1—this nonapeptide (C44H61N11O10, MW 904.02) delivers unambiguous B1 pharmacological readouts (EC50=7.9 nM at human B1). It is the required reference agonist for B1 antagonist screening, B1 signaling characterization, and cytokine-primed or LPS-pretreated models of chronic inflammation, neuropathic pain, and vascular hyperreactivity. With an extended human serum half-life (643±436 s vs. 27±10 s for bradykinin), it enables robust in vivo dosing and is fully compatible with established LC‑MS/MS kinin quantification workflows. Procure only if your protocol demands definitive B1 receptor interrogation.

Molecular Formula C44H61N11O10
Molecular Weight 904.0 g/mol
CAS No. 15958-92-6
Cat. No. B550201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Des-Arg9]-Bradykinin
CAS15958-92-6
Synonyms9-de-Arg-bradykinin
9-des-arg-BK
bradykinin, des-Arg(9)-
bradykinin, des-Arg(9)-, diacetate salt
bradykinin, des-Arg(9)-, monoacetate salt
bradykinin, des-arginine(9)-
des-Arg(9)-bradykinin
Molecular FormulaC44H61N11O10
Molecular Weight904.0 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
InChIInChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyVCEHWDBVPZFHAG-POFDKVPJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Des-Arg9]-Bradykinin CAS 15958-92-6: B1‑Selective Kinin Receptor Agonist Procurement Specifications


[Des-Arg9]-Bradykinin (des-Arg9-BK) is the endogenous carboxypeptidase metabolite of bradykinin, functioning as a selective agonist of the inducible bradykinin B1 receptor [1]. This nonapeptide (C44H61N11O10, MW 904.02) lacks the C‑terminal arginine residue of bradykinin, a structural modification that fundamentally alters its receptor selectivity profile, metabolic stability, and pathophysiological context of action relative to its parent peptide and other kinin family members .

Why [Des-Arg9]-Bradykinin Cannot Be Replaced by Bradykinin or Lys-Bradykinin in B1 Receptor Studies


The kinin receptor family comprises two distinct subtypes with divergent pharmacology: constitutively expressed B2 receptors mediate the acute effects of bradykinin and Lys-bradykinin (kallidin), whereas B1 receptors are minimally expressed under basal conditions but are strongly upregulated by inflammatory cytokines and tissue injury [1]. Bradykinin acts as a potent B2 agonist (EC50 = 2.0 nM) but exhibits negligible activity at B1 receptors, while [Des-Arg9]-Bradykinin is the endogenous B1‑selective agonist that shows minimal cross‑reactivity with B2 receptors [2]. Attempting to use bradykinin to interrogate B1 receptor function in inflammatory or chronic pain models yields false‑negative results because the parent peptide cannot effectively engage the target receptor. Conversely, using [Des-Arg9]-Bradykinin in B2‑mediated systems is inappropriate. Substitution without receptor‑matched agonist selection invalidates experimental interpretation and procurement decisions.

[Des-Arg9]-Bradykinin: Quantitative Differentiation Evidence Versus Bradykinin and Kinin Analogs


B1 Receptor Functional Potency: EC50 Comparison of [Des-Arg9]-Bradykinin vs. Bradykinin in Recombinant Human Receptors

In CHO cells stably expressing recombinant human bradykinin B1 receptors, [Des-Arg9]-Bradykinin functions as a potent agonist with EC50 = 7.9 nM, demonstrating efficacy comparable to the alternative B1 agonist Des-Arg10-kallidin (EC50 = 8.6 nM). In stark contrast, bradykinin—the parent nonapeptide—is inactive at B1 receptors but acts as the most potent agonist at B2 receptors with EC50 = 2.0 nM [1]. This reciprocal receptor selectivity defines the non‑substitutability of these two agonists.

Bradykinin B1 receptor Recombinant receptor pharmacology Calcium mobilization assay

Binding Affinity Selectivity: [Des-Arg9]-Bradykinin B1 vs. B2 Receptor IC50 Values

Radioligand displacement assays demonstrate that [Des-Arg9]-Bradykinin exhibits an IC50 of 3,200 ± 86 nM at B1 receptors, while showing no measurable displacement at B2 receptors (IC50 >3,200 nM). In the same assay system, bradykinin displays the inverse selectivity profile with IC50 = 1.1 ± 0.17 nM at B2 receptors and >3,200 nM at B1 receptors [1]. Des-Arg10-kallidin, a structurally related B1 agonist, exhibits higher B1 binding affinity (IC50 = 0.81 ± 0.042 nM) but shares the B1‑selective profile [1].

Radioligand binding Receptor selectivity Bradykinin receptor subtypes

Ex Vivo Vascular Pharmacology: Time‑Dependent B1 Receptor Upregulation and Relaxation Responses in Bovine Coronary Artery

In bovine isolated coronary artery rings, [Des-Arg9]-Bradykinin (des-Arg9-BK) induces endothelium‑dependent relaxation that increases significantly with in vitro incubation time, reflecting de novo synthesis of B1 receptors. After 6 h incubation, des-Arg9-BK exhibits pEC50 = 8.00 ± 0.08 and Rmax = 93.9 ± 1.9%, compared with 3 h incubation values of pEC50 = 7.45 ± 0.10 and Rmax = 84.6 ± 3.3%. In contrast, bradykinin (BK) relaxation responses (pEC50 = 9.75 ± 0.07; Rmax = 100.1 ± 0.7%) are unaffected by incubation time [1]. The B1‑mediated responses are selectively antagonized by des-Arg9-[Leu8]-BK (pA2 = 6.27 ± 0.11) but not by the B2 antagonist Hoe‑140 [1].

Vascular pharmacology Endothelium‑dependent relaxation Inducible receptor expression

In Vivo Inflammatory Edema: Cytokine‑Primed B1 Receptor Activation by [Des-Arg9]-Bradykinin vs. Constitutive B2‑Mediated Edema

In naïve rats, intradermal injection of [Des-Arg9]-Bradykinin (up to 300 nmol) causes minimal paw edema, whereas the B2 agonist tyrosine8-bradykinin (0.3–10 nmol) induces robust, dose‑dependent edema. However, following local pretreatment with IL‑1β (5 ng/paw, 60 min) or TNFα (5 ng/paw, 30 min), [Des-Arg9]-Bradykinin (100 nmol) produces significant edema reaching maxima of 0.64 ± 0.06 ml (IL‑1β‑primed) and 0.47 ± 0.05 ml (TNFα‑primed) [1]. This B1‑mediated edema is selectively inhibited by the B1 antagonist des-Arg9-NPC 17731 but not by the B2 antagonist Hoe 140 [1].

Paw edema Inflammatory cytokines B1 receptor upregulation

Human Plasma Metabolic Stability: Half‑Life of [Des-Arg9]-Bradykinin Exceeds Bradykinin by >23‑Fold

In serum from 116 healthy human individuals, exogenously added [Des-Arg9]-Bradykinin exhibits a half‑life (t1/2) of 643 ± 436 seconds, compared with only 27 ± 10 seconds for bradykinin under identical experimental conditions [1]. The potentiating effect of angiotensin‑converting enzyme (ACE) inhibition is markedly greater for bradykinin (9.0‑fold increase) than for [Des-Arg9]-Bradykinin (2.2‑fold increase), indicating distinct metabolic pathways for the two kinins [1].

Peptide stability Pharmacokinetics Metabolic degradation

LC‑MS/MS Analytical Differentiation: Simultaneous Quantification of [Des-Arg9]-Bradykinin in the Kallikrein‑Kinin System

A validated LC‑MS/MS platform has been developed for the comprehensive and simultaneous determination of the four active kinins—bradykinin, kallidin, [Des-Arg9]-Bradykinin, and Des-Arg10-kallidin—along with their major metabolites in human plasma [1]. The platform was validated according to FDA bioanalytical guidelines for linearity, accuracy, precision, sensitivity, carry‑over, recovery, and matrix effects, achieving a broad calibration curve range from 2.0–15.3 pg/mL up to 1,000 pg/mL depending on the kinin [1].

LC‑MS/MS Bioanalytical method validation Kinin quantification

[Des-Arg9]-Bradykinin: Optimal Research and Procurement Application Scenarios


B1 Receptor Pharmacology and Selectivity Profiling

Use [Des-Arg9]-Bradykinin as the reference B1‑selective agonist in recombinant receptor assays (EC50 = 7.9 nM at human B1) and radioligand binding studies (B1 IC50 = 3,200 nM) to establish B1‑specific pharmacological parameters without B2 receptor interference [1][2]. Essential for screening novel B1 antagonists or characterizing B1 receptor signaling pathways.

Inflammatory Disease Models Requiring B1 Receptor Upregulation

Employ [Des-Arg9]-Bradykinin in cytokine‑primed (IL‑1β or TNFα) or LPS‑pretreated animal models of inflammation, edema, and hyperalgesia, where B1 receptors are upregulated and B2‑selective agonists are ineffective [3]. Particularly relevant for chronic inflammation, neuropathic pain, and vascular inflammation studies.

Ex Vivo Tissue Pharmacology with Extended Incubation Protocols

Utilize [Des-Arg9]-Bradykinin in isolated tissue bath studies (e.g., vascular rings) where extended incubation (>3–6 h) is required for de novo B1 receptor synthesis. Time‑dependent increases in B1‑mediated relaxation (pEC50 shift from 7.45 to 8.00) make this compound uniquely suited for studying inducible receptor pharmacology [4].

Pharmacokinetic and Biomarker Studies Requiring Stable Kinin Quantification

Select [Des-Arg9]-Bradykinin for studies where extended plasma half‑life (643 ± 436 s in human serum) is advantageous relative to the rapidly degraded parent peptide bradykinin (27 ± 10 s) [5]. Compatible with validated LC‑MS/MS analytical platforms for simultaneous kinin quantification in plasma samples [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Des-Arg9]-Bradykinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.